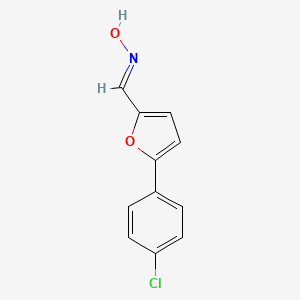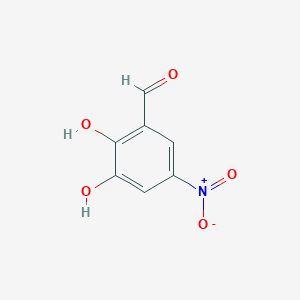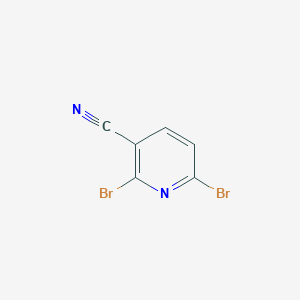
5-(2-Chlorophenyl)furan-2-carbonitrile
Übersicht
Beschreibung
5-(2-Chlorophenyl)furan-2-carbonitrile, also known as 5-CFC, is a chemical compound with a wide range of applications in scientific research. It is an important building block for various organic molecules and has been used in various laboratory experiments. The aim of
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)furan-2-carbonitrile has been used in various scientific research applications, such as the synthesis of new organic molecules, the study of the interaction between molecules, and the study of the structure and function of proteins. It has also been used in the synthesis of new drugs and in the study of the effects of drugs on the body. In addition, it has been used in the study of metabolism and the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)furan-2-carbonitrile is not yet fully understood. However, it is believed to be involved in the formation of new molecules through the formation of covalent bonds between the molecules. It is also believed to be involved in the formation of new proteins through the formation of disulfide bonds between the molecules. In addition, it is believed to be involved in the regulation of cellular processes, such as the regulation of gene expression, the regulation of metabolism, and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)furan-2-carbonitrile are not yet fully understood. However, it has been found to be involved in the formation of new molecules and proteins, as well as in the regulation of cellular processes. It has also been found to be involved in the activation of certain enzymes and in the regulation of gene expression. In addition, it has been found to be involved in the regulation of metabolism and the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chlorophenyl)furan-2-carbonitrile for laboratory experiments include its cost-effectiveness, its efficiency, and its ability to form covalent bonds between molecules. In addition, it has been found to be involved in the formation of new proteins and the regulation of cellular processes. However, there are some limitations to using 5-(2-Chlorophenyl)furan-2-carbonitrile for laboratory experiments, such as its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are numerous potential future directions for 5-(2-Chlorophenyl)furan-2-carbonitrile. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. In addition, further research into its structure and function could lead to new methods of synthesis and new applications in the laboratory. Finally, further research into its potential toxicity and its limited solubility in water could lead to new methods of controlling its use in laboratory experiments.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)furan-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNPHQBMFULQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)furan-2-carbonitrile | |
CAS RN |
57667-21-7 | |
| Record name | 3-(DIMETHYLAMINO)-1-(2-HYDROXYPHENYL)-1-PROPANONE PICRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)


![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)






![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3037686.png)